

Introduction: The Significance of a Chiral Isocyanate

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Compound of Interest

Compound Name: (S)-(+)-1-Indanyl isocyanate

CAS No.: 745783-81-7

Cat. No.: B1609620

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(S)-(+)-1-Indanyl isocyanate is a specialized chemical reagent prized for its stereospecificity. Its primary role is as a chiral derivatizing agent (CDA), a critical tool for determining the enantiomeric purity of chiral amines, alcohols, and other nucleophilic compounds. In the context of drug development, where the pharmacological and toxicological profiles of enantiomers can differ dramatically, establishing enantiomeric purity is not merely an analytical step but a regulatory and safety imperative.^[1] The indanyl moiety provides a rigid, bicyclic structure that, upon reaction, imparts significant conformational differences between the resulting diastereomers, often leading to baseline separation in chromatographic techniques or distinct signals in NMR spectroscopy.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting.

Physicochemical Data

The key physical and chemical identifiers for **(S)-(+)-1-Indanyl isocyanate** are summarized below. This data is essential for procurement, storage, and handling protocols.

Property	Value	Source(s)
CAS Number	745783-81-7	[2][3]
Molecular Formula	C ₁₀ H ₉ NO	[3]
Molecular Weight	159.18 g/mol	[3]
Appearance	Colorless to light yellow liquid	[4]
Purity	Typically ≥98%	[3]

Spectroscopic Profile

Spectroscopic analysis confirms the structural integrity of the reagent. The isocyanate functional group provides a distinct and powerful signal in Infrared (IR) spectroscopy, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the specific arrangement of protons and carbons in the indanyl framework.

Spectroscopy	Characteristic Signals
FT-IR	Strong, sharp absorption band around 2250-2275 cm^{-1} (asymmetric C=N=O stretch). This is the hallmark of the isocyanate group.
$^1\text{H-NMR}$	Aromatic protons (4H) in the δ 7.2-7.4 ppm region. A multiplet for the chiral benzylic proton (1H, -CH-NCO) around δ 4.8-5.0 ppm. Aliphatic protons of the five-membered ring (4H) appear as multiplets in the δ 2.0-3.0 ppm range.
$^{13}\text{C-NMR}$	Isocyanate carbon (-N=C=O) signal typically appears in the δ 120-125 ppm region. Aromatic carbons appear between δ 125-145 ppm. The chiral benzylic carbon (-CH-NCO) and the aliphatic carbons of the indane ring will also be present.
Mass Spec	The molecular ion peak $[\text{M}]^+$ would be observed at m/z 159. ^[5]

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented is based on typical values for the functional groups and structural motifs present.^{[6][7][8][9][10]}

Reactivity and Mechanistic Insights

The utility of **(S)-(+)-1-Indanyl isocyanate** is rooted in the electrophilic nature of the isocyanate functional group (R-N=C=O).^[11] The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Reaction with Nucleophiles

Isocyanates react readily with a wide range of nucleophiles, including amines, alcohols, and water.^[11] This reactivity is the basis for its application as a derivatizing agent.

- **Reaction with Amines:** Primary and secondary amines attack the isocyanate carbon to form stable urea derivatives. This is a highly favorable and often rapid reaction.^[12]

- Reaction with Alcohols: Alcohols react to form carbamate (urethane) linkages. This reaction is typically slower than the reaction with amines and may require catalysis or gentle heating to proceed to completion.[13][14]
- Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.[11] This is a critical consideration for handling and storage, as moisture contamination will degrade the reagent and can cause pressure buildup in sealed containers.[15]

The general mechanism for nucleophilic addition is depicted below.

Caption: General reaction of (S)-1-Indanyl isocyanate with a nucleophile.

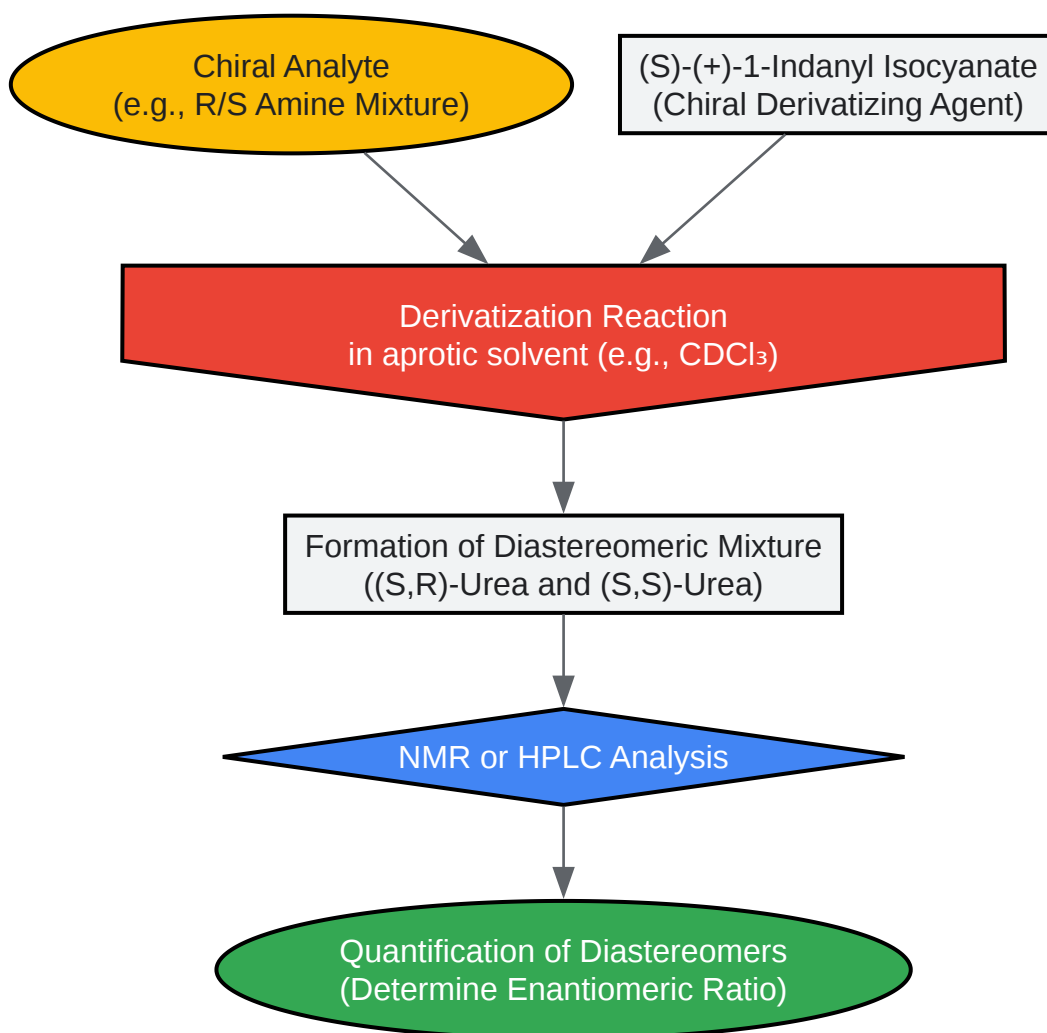
Application in Enantiomeric Purity Determination

The premier application of **(S)-(+)-1-Indanyl isocyanate** is the determination of enantiomeric excess (e.e.) of chiral compounds. The process involves converting a pair of enantiomers into a pair of diastereomers, which possess different physical properties and can be distinguished by modern analytical techniques.[1][16]

The Underlying Principle

When a racemic or scalemic mixture of a chiral amine (containing both R and S enantiomers) is reacted with the single-enantiomer **(S)-(+)-1-Indanyl isocyanate**, two different diastereomers are formed: (S,R)-urea and (S,S)-urea. Because these diastereomers are not mirror images, they have distinct NMR spectra and different retention times in chiral chromatography.[17] The relative integration of the corresponding signals in an NMR spectrum or the peak areas in a chromatogram directly correlates to the enantiomeric ratio of the original analyte.

The logical workflow for this application is outlined in the following diagram.



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